N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)serine
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Overview
Description
N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)serine is a chemical compound with the molecular formula C14H18N2O6. It is often used in early discovery research and is part of a collection of unique chemicals provided by Sigma-Aldrich . This compound is characterized by its complex structure, which includes a benzyloxycarbonyl group, an amino group, and a serine residue.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)serine typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common synthetic route involves the following steps:
Protection of the amino group: The amino group of serine is protected using a benzyloxycarbonyl (Cbz) group.
Coupling reaction: The protected serine is then coupled with a suitable acylating agent to form the desired product.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of reactions, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)serine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)serine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)serine involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites within the molecule. The serine residue can participate in enzymatic reactions, making this compound useful in studies of enzyme mechanisms and protein modifications.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)alanine
- N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)glycine
- N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)valine
Uniqueness
N-(2-{[(benzyloxy)carbonyl]amino}propanoyl)serine is unique due to the presence of the serine residue, which imparts specific properties related to its hydroxyl group. This makes it particularly useful in studies involving phosphorylation and other post-translational modifications.
Properties
IUPAC Name |
3-hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-9(12(18)16-11(7-17)13(19)20)15-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,11,17H,7-8H2,1H3,(H,15,21)(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWGNUOGLNFNEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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